5-Methoxyoxazole-2-carboxylic acid
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Overview
Description
5-Methoxyoxazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5NO4 It features an oxazole ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyoxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methoxyacetophenone with glyoxylic acid under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 5-hydroxyoxazole-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 5-methoxyoxazole-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Hydroxyoxazole-2-carboxylic acid.
Reduction: 5-Methoxyoxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxyoxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxyoxazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxy and carboxylic acid groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyoxazole-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Methoxyoxazole-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
5-Chlorooxazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
5-Methoxyoxazole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the oxazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-methoxy-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-3-2-6-4(10-3)5(7)8/h2H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQPUUJFEKIRQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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